molecular formula C23H36N2O11 B3060914 Perindoprilat glucuronide CAS No. 120381-56-8

Perindoprilat glucuronide

Cat. No. B3060914
CAS RN: 120381-56-8
M. Wt: 516.5 g/mol
InChI Key: DCYRDAKXQLERQS-FQCHSDBKSA-N
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Description

Perindoprilat glucuronide is a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. This compound is formed in the liver by the glucuronidation of perindoprilat, which is the active metabolite of perindopril. This compound has been the subject of scientific research due to its potential therapeutic effects and its role in drug metabolism.

Scientific Research Applications

Pharmacokinetics and Metabolism

Perindoprilat glucuronide, a metabolite of perindopril, is formed through biotransformation processes in the body. Studies have explored its pharmacokinetics and metabolic pathways in various contexts:

  • Pharmacokinetics in Healthy Volunteers : Perindopril, when converted in vivo, results in active metabolites including perindoprilat and this compound. Their pharmacokinetics were studied following administration to healthy volunteers, highlighting the metabolic transformation and elimination processes of these compounds (Devissaguet et al., 1990).

  • Influence of Renal Function : The pharmacokinetics of perindopril and its metabolites, including this compound, were also studied in hypertensive patients with varying degrees of renal insufficiency. This research contributes to understanding how kidney function impacts the metabolism of this compound (Verpooten et al., 1991).

  • Radioimmunoassay Development : A study developed a radioimmunoassay for perindopril and its metabolites, including this compound, facilitating more precise pharmacokinetic studies and patient monitoring (Doucet et al., 1990).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYRDAKXQLERQS-FQCHSDBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343858
Record name Perindoprilat glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120381-56-8
Record name Perindoprilat glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perindoprilat glucuronide
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Perindoprilat glucuronide
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Perindoprilat glucuronide
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Perindoprilat glucuronide
Reactant of Route 5
Perindoprilat glucuronide
Reactant of Route 6
Reactant of Route 6
Perindoprilat glucuronide

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